3-(Thiophen-2-yl)propan-1-ol
Overview
Description
3-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol chain
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to exhibit a variety of biological effects . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
Thiophene-based compounds, which include 3-(Thiophen-2-yl)propan-1-ol, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various enzymes and proteins, but specific interactions of this compound with enzymes and proteins are yet to be identified .
Cellular Effects
Thiophene derivatives have been reported to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . These effects suggest that this compound may also influence cell function and impact cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(Thiophen-2-yl)propanal using sodium borohydride (NaBH4) in a suitable solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.
Another method involves the Grignard reaction, where 2-thienylmagnesium bromide reacts with propanal to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-(Thiophen-2-yl)propanal or further to 3-(Thiophen-2-yl)propanoic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 3-(Thiophen-2-yl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3-(Thiophen-2-yl)propyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 3-(Thiophen-2-yl)propanal, 3-(Thiophen-2-yl)propanoic acid.
Reduction: 3-(Thiophen-2-yl)propan-1-amine.
Substitution: 3-(Thiophen-2-yl)propyl chloride.
Scientific Research Applications
3-(Thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
3-(Thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Thiophen-2-yl)propanal: This compound is an aldehyde and can be oxidized to form 3-(Thiophen-2-yl)propanoic acid or reduced to form this compound.
3-(Thiophen-2-yl)propanoic acid: This compound is a carboxylic acid and can be synthesized from this compound through oxidation.
3-(Thiophen-2-yl)propan-1-amine: This compound is an amine and can be synthesized from this compound through reduction.
The uniqueness of this compound lies in its versatile reactivity, allowing it to be transformed into various functionalized derivatives, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-thiophen-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZLZCBCSKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518512 | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19498-72-7 | |
Record name | 2-Thiophenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19498-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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